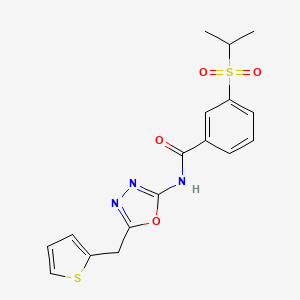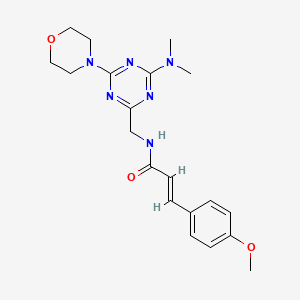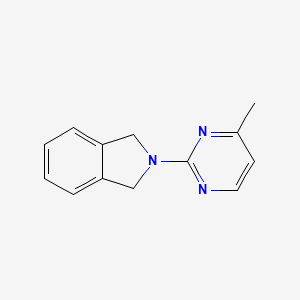
2-(4-Methylpyrimidin-2-yl)isoindoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-Methylpyrimidin-2-yl)isoindoline” is likely to be a heterocyclic compound, given its structural components. It contains an isoindoline group, which is a type of bicyclic compound, and a 4-methylpyrimidin-2-yl group . Pyrimidine is a basic aromatic ring structure found in many natural substances like nucleic acids . Isoindoline is a structural motif found in many biologically active compounds .
Synthesis Analysis
While the specific synthesis process for “2-(4-Methylpyrimidin-2-yl)isoindoline” is not available, similar compounds are often synthesized through various pathways including condensation of substituted guanidines with enones . Another method involves a domino reaction involving a donor-acceptor cyclopropane .Molecular Structure Analysis
The molecular structure of “2-(4-Methylpyrimidin-2-yl)isoindoline” would likely be complex due to the presence of the bicyclic isoindoline and the pyrimidine ring. The compound may exhibit aromaticity, given the presence of these ring structures .Applications De Recherche Scientifique
Antiproliferative Activity Isoindoline derivatives, including those related to 2-(4-Methylpyrimidin-2-yl)isoindoline, have shown promising antiproliferative activities. A study by Sović et al. (2011) synthesized novel derivatives of isoindoline and tested their antiproliferative activity in vitro. Compounds demonstrated selective effects on HepG2 cell lines, highlighting their potential in cancer research and therapy (Sović et al., 2011).
Coordination Chemistry and Ligand Behavior Research by Dietrich et al. (2005) explored the coordination chemistry of isoindoline with metals such as Cd(II), Zn(II), and Pd(II), revealing diverse ligand coordination modes. This study underscores the versatility of isoindoline derivatives in creating complex metal-organic structures, which are valuable in catalysis and material science (Dietrich et al., 2005).
Tyrosinase Inhibition and Antioxidant Properties The inhibition of tyrosinase, a key enzyme in melanin synthesis, is crucial for developing treatments for hyperpigmentation disorders. A study by Then et al. (2018) synthesized 2-((pyridinylamino)methyl)isoindoline-1,3-dione derivatives and evaluated their tyrosinase inhibitory activity. One compound showed higher activity than the positive control, arbutin, indicating potential applications in dermatology and cosmetics (Then et al., 2018).
Electrochemical Applications The electrochemical synthesis of 4-Picolinic Acid from 4-methylpyridine, as reported by Zuo and Qing-dong (2001), illustrates the utility of methylpyridine derivatives in synthetic chemistry. Such electrochemical approaches offer green and efficient pathways for synthesizing valuable chemical intermediates (Zuo & Qing-dong, 2001).
Biocorrosion Inhibition A study by Onat et al. (2016) investigated the biocidal and corrosion inhibitor activities of 2-aminopyrimidine derivatives on Desulfotomaculum sp. strains. This research highlights the potential of such compounds in protecting industrial materials from biocorrosion, contributing to the sustainability of metal infrastructure (Onat et al., 2016).
Orientations Futures
The future research directions for “2-(4-Methylpyrimidin-2-yl)isoindoline” could involve further exploration of its synthesis, characterization, and potential biological activities. Given the biological activities exhibited by similar compounds, it could be of interest in the development of new drugs .
Mécanisme D'action
Target of Action
The primary target of 2-(4-Methylpyrimidin-2-yl)isoindoline is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in various neurological processes including motor control, reward, and reinforcement.
Mode of Action
2-(4-Methylpyrimidin-2-yl)isoindoline interacts with the dopamine receptor D2 at its allosteric binding site . The compound’s interaction with the receptor’s amino acid residues influences the receptor’s activity, potentially modulating the signaling pathways it is involved in .
Biochemical Pathways
Given its interaction with the dopamine receptor d2, it is likely that it impacts dopaminergic signaling pathways . These pathways play a critical role in various neurological processes, and their modulation can have significant downstream effects.
Pharmacokinetics
The compound was tested in silico to predict its affinities and some pharmacokinetic parameters .
Result of Action
Propriétés
IUPAC Name |
2-(4-methylpyrimidin-2-yl)-1,3-dihydroisoindole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3/c1-10-6-7-14-13(15-10)16-8-11-4-2-3-5-12(11)9-16/h2-7H,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWULXXVIUHQNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CC3=CC=CC=C3C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylpyrimidin-2-yl)isoindoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-5-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2398763.png)

![2-[4-(Aminomethyl)cyclohexyl]acetamide;hydrochloride](/img/structure/B2398766.png)

![(1R,5S)-8-cyclobutyl-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2398771.png)

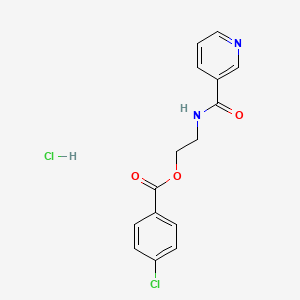
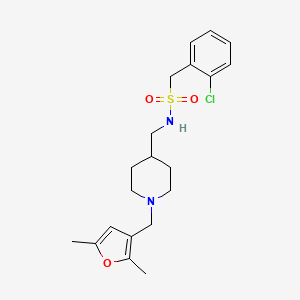
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-benzoylbenzamide](/img/structure/B2398776.png)
